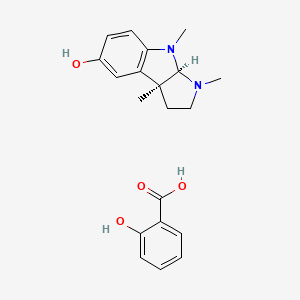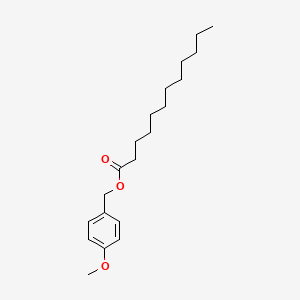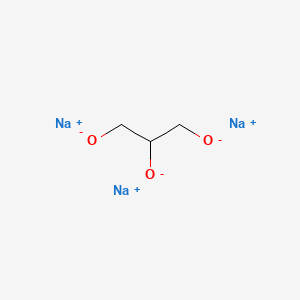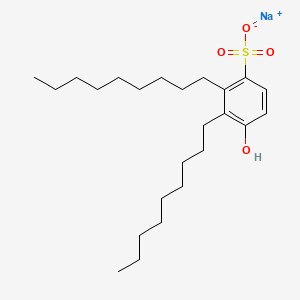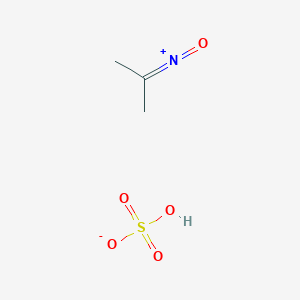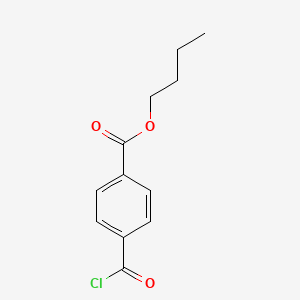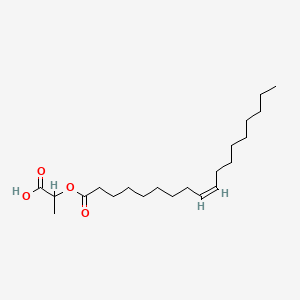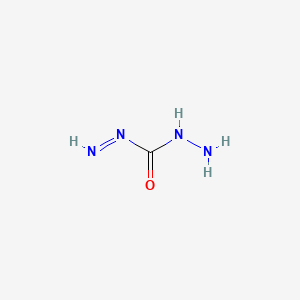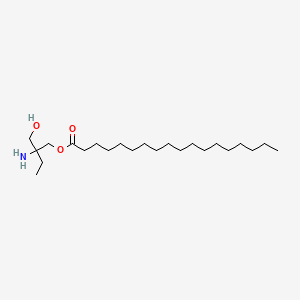
2-Amino-2-(hydroxymethyl)butyl stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(Hydroxymethyl)butyl-Stearat ist eine chemische Verbindung mit der Summenformel C23H47NO3. Sie ist auch bekannt als Octadecansäure-2-amino-2-(hydroxymethyl)butylester. Diese Verbindung zeichnet sich durch das Vorhandensein einer Aminogruppe, einer Hydroxymethylgruppe und einer Stearatsäureestergruppe aus. Aufgrund ihrer einzigartigen chemischen Eigenschaften wird sie in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-2-(Hydroxymethyl)butyl-Stearat erfolgt in der Regel durch Veresterung von Stearinsäure mit 2-Amino-2-(hydroxymethyl)butanol. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure durchgeführt. Die Reaktionsbedingungen umfassen das Erhitzen des Gemisches auf eine Temperatur von etwa 150-180 °C und das Entfernen des während der Reaktion gebildeten Wassers, um das Gleichgewicht in Richtung der Bildung des Esters zu verschieben.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 2-Amino-2-(Hydroxymethyl)butyl-Stearat durch den Einsatz von Durchflussreaktoren im kontinuierlichen Betrieb gesteigert werden. Diese Reaktoren ermöglichen eine bessere Kontrolle der Reaktionsparameter wie Temperatur, Druck und Reaktantenkonzentrationen. Der Einsatz eines Durchflussreaktors verbessert auch die Effizienz der Reaktion und reduziert die Bildung von Nebenprodukten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Amino-2-(Hydroxymethyl)butyl-Stearat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann zu einer Carboxylgruppe oxidiert werden.
Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile wie Alkylhalogenide oder Acylchloride können unter basischen Bedingungen mit der Aminogruppe reagieren.
Hauptprodukte, die gebildet werden
Oxidation: Das Hauptprodukt ist 2-Amino-2-(Carboxymethyl)butyl-Stearat.
Reduktion: Das Hauptprodukt ist 2-Amino-2-(Hydroxymethyl)butyl-Alkohol.
Substitution: Die Hauptprodukte hängen vom verwendeten Nucleophil ab, können aber verschiedene substituierte Amine oder Amide umfassen.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(Hydroxymethyl)butyl-Stearat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es wird bei der Untersuchung des Lipidstoffwechsels und als Modellverbindung zur Untersuchung der Wechselwirkungen von Lipiden mit Proteinen eingesetzt.
Industrie: Es wird als Emulgator bei der Herstellung von Kosmetika und Körperpflegeprodukten verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Amino-2-(Hydroxymethyl)butyl-Stearat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit anderen Molekülen bilden, während die Stearatsäureestergruppe mit Lipidmembranen interagieren kann. Diese Wechselwirkungen können die Stabilität und Funktion von biologischen Membranen und Proteinen beeinflussen.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(hydroxymethyl)butyl stearate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with other molecules, while the stearate ester group can interact with lipid membranes. These interactions can affect the stability and function of biological membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-2-(Hydroxymethyl)propyl-Stearat: Ähnliche Struktur, aber mit einer Propylgruppe anstelle einer Butylgruppe.
2-Amino-2-(Hydroxymethyl)ethyl-Stearat: Ähnliche Struktur, aber mit einer Ethylgruppe anstelle einer Butylgruppe.
2-Amino-2-(Hydroxymethyl)methyl-Stearat: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Butylgruppe.
Einzigartigkeit
2-Amino-2-(Hydroxymethyl)butyl-Stearat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die es ihm ermöglichen, an einer Vielzahl von chemischen Reaktionen teilzunehmen und sowohl mit hydrophilen als auch mit hydrophoben Molekülen zu interagieren. Dies macht es zu einer vielseitigen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
31977-95-4 |
|---|---|
Molekularformel |
C23H47NO3 |
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
[2-amino-2-(hydroxymethyl)butyl] octadecanoate |
InChI |
InChI=1S/C23H47NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)27-21-23(24,4-2)20-25/h25H,3-21,24H2,1-2H3 |
InChI-Schlüssel |
KHYKTXHJBKSIRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


